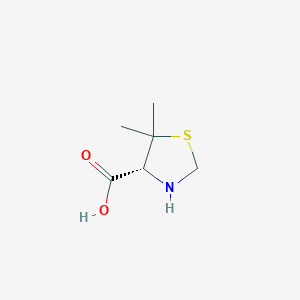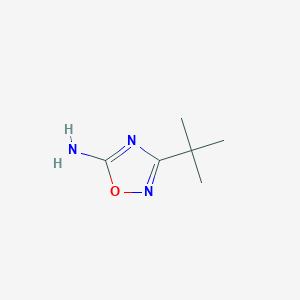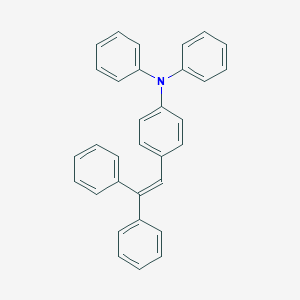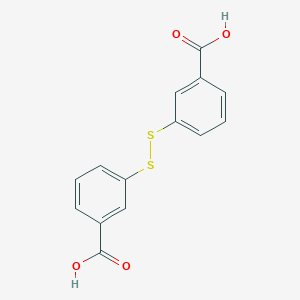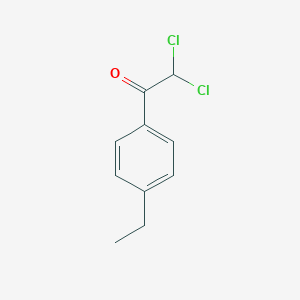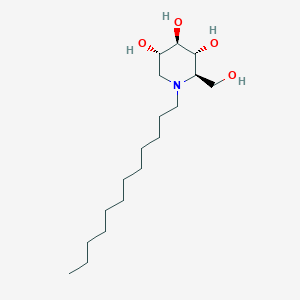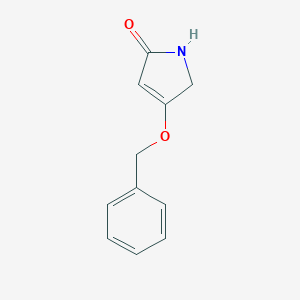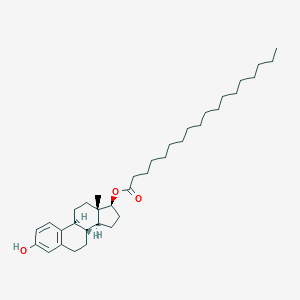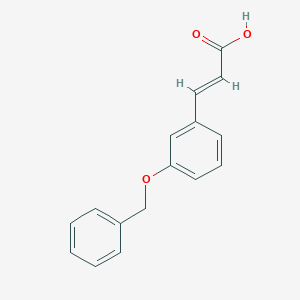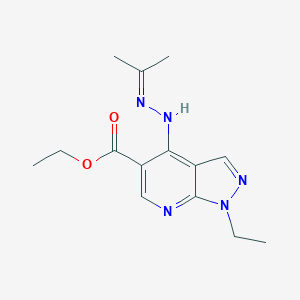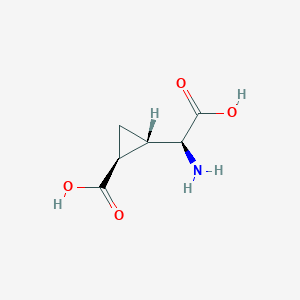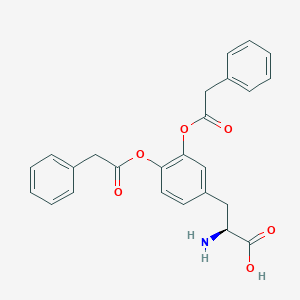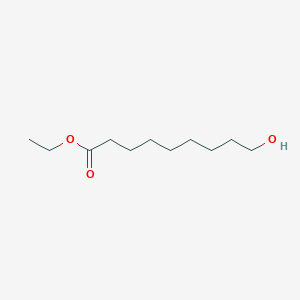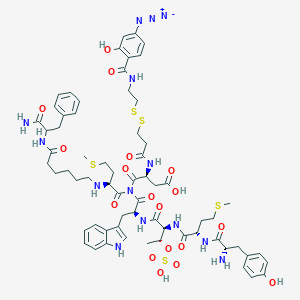
Xfaxx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xfaxx is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique properties, which make it a valuable tool for researchers who are looking to explore new avenues of research. In
Mécanisme D'action
The mechanism of action of Xfaxx is still not fully understood. However, it is believed that Xfaxx interacts with various receptors and channels in the body, which leads to changes in cellular signaling and function. This interaction may result in the activation or inhibition of various cellular processes, depending on the specific receptor or channel that is targeted.
Effets Biochimiques Et Physiologiques
Xfaxx has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine. It has also been shown to affect the activity of various ion channels, including calcium and potassium channels. Xfaxx has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Xfaxx in lab experiments is its high specificity. Xfaxx can be designed to target specific receptors or channels, which makes it a valuable tool for researchers who are looking to study specific cellular processes. Another advantage of using Xfaxx is its high potency. Xfaxx can be used at very low concentrations, which reduces the risk of toxicity and other adverse effects.
However, there are also some limitations to using Xfaxx in lab experiments. One of the main limitations is its high cost. Xfaxx is a synthetic compound that requires a complex synthesis method, which makes it expensive to produce. Another limitation is its limited availability. Xfaxx is not widely available, which can make it difficult for researchers to obtain the compound for their experiments.
Orientations Futures
There are many future directions for research on Xfaxx. One area of research is the development of new drugs and therapies based on the properties of Xfaxx. Another area of research is the study of the structure and function of various receptors and channels that are targeted by Xfaxx. Additionally, researchers may explore the potential applications of Xfaxx in the treatment of various diseases, including neurological disorders and cancer.
Conclusion:
In conclusion, Xfaxx is a valuable tool for researchers who are looking to explore new avenues of scientific research. Its unique properties make it a useful compound for studying various cellular processes and developing new drugs and therapies. However, there are also some limitations to using Xfaxx in lab experiments, including its high cost and limited availability. Nevertheless, the potential applications of Xfaxx in the field of scientific research are vast, and there are many future directions for research on this compound.
Méthodes De Synthèse
Xfaxx is a synthetic compound that is produced through a complex chemical process. The synthesis method involves the use of various chemicals and reagents, which are combined in a specific order to produce Xfaxx. The process is highly specialized and requires a high level of expertise to ensure that the final product is of high quality and purity.
Applications De Recherche Scientifique
Xfaxx has a wide range of scientific research applications. It has been used in the field of neuroscience to study the function of various neurotransmitters and their receptors. It has also been used in the field of pharmacology to develop new drugs and therapies for various diseases. Xfaxx has also been used in the field of biochemistry to study the structure and function of various proteins and enzymes.
Propriétés
Numéro CAS |
114216-65-8 |
|---|---|
Nom du produit |
Xfaxx |
Formule moléculaire |
C30H42O20 |
Poids moléculaire |
722.6 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4R,5R)-3-hydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H42O20/c1-43-16-6-12(2-4-13(16)33)3-5-20(36)44-10-18-23(39)25(41)30(48-18)50-27-19(49-28-24(40)22(38)15(35)9-45-28)11-46-29(26(27)42)47-17(8-32)21(37)14(34)7-31/h2-7,14-15,17-19,21-30,32-35,37-42H,8-11H2,1H3/b5-3+/t14-,15+,17+,18-,19+,21+,22-,23-,24+,25+,26+,27-,28-,29-,30-/m0/s1 |
Clé InChI |
UMSSASUOLWJSAP-VNINZPMBSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3C(COC(C3O)OC(CO)C(C(C=O)O)O)OC4C(C(C(CO4)O)O)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3C(COC(C3O)OC(CO)C(C(C=O)O)O)OC4C(C(C(CO4)O)O)O)O)O)O |
Synonymes |
O-beta-xylopyranosyl-(1-4)-O-(5-O-feruloyl-alpha-arabinofuranosyl-(1-3))-O-beta-xylopyranosyl-(1-4)-xylopyranose XFAXX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



